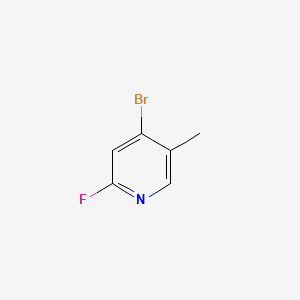

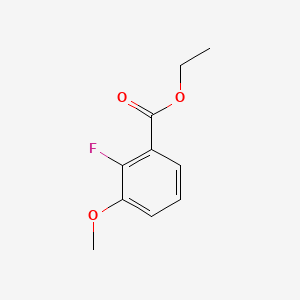

2-氟-3-甲氧基苯甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-fluoro-3-methoxybenzoate is a chemical compound with the molecular formula C10H11FO3 . It is a solid substance at room temperature .

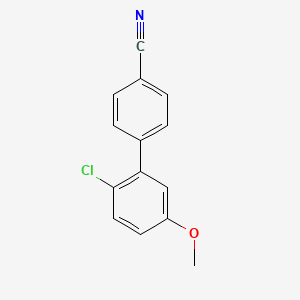

Molecular Structure Analysis

The molecular structure of Ethyl 2-fluoro-3-methoxybenzoate consists of 10 carbon atoms, 11 hydrogen atoms, 1 fluorine atom, and 3 oxygen atoms . The InChI code for this compound is1S/C10H11FO3/c1-3-14-10(12)9-7(11)5-4-6-8(9)13-2/h4-6H,3H2,1-2H3 . Physical And Chemical Properties Analysis

Ethyl 2-fluoro-3-methoxybenzoate is a solid substance at room temperature . Its molecular weight is 198.19 . More specific physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.科学研究应用

三氟甲基杂环化合物的合成

2-重氮-4,4,4-三氟-3-氧代丁酸乙酯是一种与 2-氟-3-甲氧基苯甲酸乙酯密切相关的化合物,可用作合成各种三氟甲基杂环化合物的通用中间体。利用铑 (II) 或铜 (II) 催化的卡宾 X-H 插入反应,研究人员开发出多种三氟甲基-恶唑、噻唑、咪唑、三嗪和吡啶,突出了该化合物在创建复杂分子结构中的效用 (Honey 等人,2012 年)。

环境污染物的降解

在环境科学中,已经对危险水污染物(如对羟基苯甲酸酯)的光降解进行了研究。这些研究调查了紫外线 C 灯在有或没有过氧化氢的情况下降解污染物的效率,有助于我们了解水净化技术和类似化学结构在环境修复中的作用 (Gmurek 等人,2015 年)。

阿尔茨海默氏症的成像探针

2-氟-3-甲氧基苯甲酸乙酯衍生物已被评估为阿尔茨海默氏症中脑 β-淀粉样斑块成像的探针。放射氟代聚乙二醇化苯并恶唑衍生物对 β-淀粉样蛋白聚集体显示出高亲和力,证明了该化合物在开发神经退行性疾病诊断工具中的潜力 (Cui 等人,2012 年)。

β-肾上腺素能阻断剂

在制药领域,2-氟-3-甲氧基苯甲酸乙酯的衍生物已被合成并测试其抗心律失常活性。这些化合物对心律失常状况有效,强调了 2-氟-3-甲氧基苯甲酸乙酯在开发新的治疗剂中的重要性 (Cheng Shu-hua,2004 年)。

发光材料和传感器

基于咔唑的对苯二甲酸酯衍生物的研究(其中乙氧羰基充当吸电子部分)产生了在溶液和固态中都具有强蓝色荧光的化合物。这些材料显示出用作发光材料和传感器的潜力,突出了 2-氟-3-甲氧基苯甲酸乙酯衍生物在材料科学中的多功能性 (Xue 等人,2015 年)。

安全和危害

Ethyl 2-fluoro-3-methoxybenzoate is associated with certain hazards. It has been assigned the GHS06 pictogram, and its hazard statements include H301, H311, and H331 . Precautionary measures include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, and keeping away from open flames and hot surfaces .

作用机制

Target of Action

Ethyl 2-fluoro-3-methoxybenzoate is a chemical compound that primarily targets the benzylic position in organic reactions . The benzylic position is the carbon atom adjacent to the aromatic ring, which plays a crucial role in various chemical reactions .

Mode of Action

The compound interacts with its targets through electrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate then undergoes a second step where a proton is removed, yielding a substituted benzene ring . This mechanism allows the compound to maintain the aromaticity of the benzene ring during reactions .

Biochemical Pathways

It’s known that the compound can participate in reactions at the benzylic position, which can lead to various downstream effects depending on the specific reaction .

Result of Action

The molecular and cellular effects of Ethyl 2-fluoro-3-methoxybenzoate’s action would depend on the specific biochemical pathways it affects. Given its mode of action, the compound could potentially lead to the formation of new compounds through electrophilic aromatic substitution .

属性

IUPAC Name |

ethyl 2-fluoro-3-methoxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-3-14-10(12)7-5-4-6-8(13-2)9(7)11/h4-6H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEBOTEPTLHWNOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC=C1)OC)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-fluoro-3-methoxybenzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,6aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B572796.png)

![Ethyl 2-methylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B572804.png)

![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B572805.png)

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B572806.png)